1-Benzyl-1H-imidazol-4-amine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
1-Benzyl-1H-imidazol-4-amine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
In the landscape of modern medicinal chemistry, functionalized imidazoles serve as privileged scaffolds due to their ability to act as hydrogen bond donors/acceptors and coordinate with metalloenzymes. 1-Benzyl-1H-imidazol-4-amine is a highly versatile building block utilized extensively in the drug development pipeline. The presence of the lipophilic benzyl group at the N1 position provides a vector for hydrophobic pocket binding, while the primary amine at the C4 position offers a highly nucleophilic handle for divergent derivatization.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, regioselective manufacturing protocols, and derivatization strategies of 1-benzyl-1H-imidazol-4-amine, grounded in recent literature including its application in synthesizing kinase inhibitors such as RIPK1 and Src modulators .
Physicochemical Profiling & Structural Dynamics
The structural dynamics of 1-benzyl-1H-imidazol-4-amine are dictated by the electron-donating nature of the C4-amino group, which significantly increases the electron density of the imidazole ring. This electronic enrichment raises the pKa of the imidazole N3 nitrogen, making the molecule substantially more basic than an unsubstituted imidazole.
Because the free base is electron-rich, it is highly susceptible to atmospheric oxidation and degradation over time. Consequently, the compound is predominantly isolated, stored, and commercially supplied as a dihydrochloride salt . This salt formation not only enhances bench stability but also drastically improves aqueous solubility for biological assays .
Table 1: Quantitative Physicochemical Properties
| Property | Free Base | Dihydrochloride Salt |
| CAS Registry Number | 767571-29-9 | 2230800-11-8 |
| Molecular Formula | C₁₀H₁₁N₃ | C₁₀H₁₃Cl₂N₃ |
| Molecular Weight | 173.22 g/mol | 246.14 g/mol |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | ~43.6 Ų (excluding counterions) |
| Hydrogen Bond Donors | 1 (Primary Amine) | 3 (Ammonium + Protonated Imidazole) |
| Hydrogen Bond Acceptors | 2 (N3, Amine) | 1 (Chloride interactions) |
| Physical State | Off-white to yellow solid | White to off-white crystalline powder |
Synthetic Methodology & Manufacturing Protocols
Mechanistic Insights: Why Nitro-Reduction?
Direct amination of the imidazole ring is synthetically challenging due to the electron-rich nature of the heterocycle, which resists nucleophilic aromatic substitution. Therefore, the standard industry practice relies on a two-step nitro-reduction pathway starting from the commercially available 4(5)-nitroimidazole .
Alkylation of the tautomeric 4(5)-nitroimidazole with benzyl bromide under basic conditions yields a mixture of 1-benzyl-4-nitro-1H-imidazole and 1-benzyl-5-nitro-1H-imidazole. The 4-nitro isomer is typically the major product due to the severe steric hindrance at the 5-position adjacent to the bulky nitro group.
Figure 1: Two-step synthetic workflow for 1-Benzyl-1H-imidazol-4-amine.
Step-by-Step Experimental Protocol
This self-validating protocol ensures high purity by incorporating in-process analytical checks.
Phase 1: Regioselective N-Benzylation
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Reaction Setup : Charge a dry, 250 mL round-bottom flask with 4(5)-nitroimidazole (1.0 equiv, 50 mmol) and anhydrous K₂CO₃ (1.5 equiv, 75 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).
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Causality: Anhydrous conditions prevent the hydrolysis of the alkylating agent. K₂CO₃ is a mild base sufficient to deprotonate the imidazole N-H without triggering unwanted side reactions.
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Alkylation : Add benzyl bromide (1.1 equiv, 55 mmol) dropwise at 0 °C to control the initial exotherm. Heat the reaction mixture to 75 °C for 4 hours.
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Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (R_f ~0.1) should be fully consumed, replaced by a major spot (R_f ~0.6, 4-nitro isomer) and a minor spot (R_f ~0.4, 5-nitro isomer).
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Workup & Isolation : Quench the reaction by pouring it into 300 mL of ice water to precipitate the crude product. Extract with ethyl acetate (3 x 100 mL), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification : Purify via silica gel flash chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to isolate pure 1-benzyl-4-nitro-1H-imidazole.
Phase 2: Catalytic Hydrogenation & Salt Formation 5. Reduction Setup : Dissolve the pure 1-benzyl-4-nitro-1H-imidazole (1.0 equiv, 30 mmol) in methanol (150 mL). Carefully add 10% Pd/C (0.1 equiv by weight) under a strict argon atmosphere.
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Causality: Argon purging is critical to prevent the ignition of methanol vapor by the highly pyrophoric Pd/C catalyst.
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Hydrogenation : Evacuate the flask and backfill with hydrogen gas (1 atm) via a balloon. Stir vigorously at room temperature for 18 hours .
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Validation Check: Monitor by LC-MS. Ensure the complete disappearance of the nitro peak (M+H = 204.1) and the appearance of the amine peak (M+H = 174.1).
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Filtration & Stabilization : Filter the black suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc/MeOH. To stabilize the oxidation-prone free amine, treat the filtrate with 2.0 M HCl in diethyl ether (2.5 equiv) at 0 °C to precipitate 1-benzyl-1H-imidazol-4-amine dihydrochloride. Filter, wash with cold ether, and dry under high vacuum.
Reactivity Profile & Derivatization Strategies
The primary amine at the C4 position is highly nucleophilic, making 1-benzyl-1H-imidazol-4-amine an ideal precursor for synthesizing complex pharmacophores. In drug discovery, this scaffold is frequently utilized to build hinge-binding motifs for kinase targets. For instance, amide derivatives of this core have shown potent activity as Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors, which are critical in treating inflammation and necroptosis-related diseases . Furthermore, it has been utilized in the synthesis of pyrimidine-fused Src inhibitors active against hepatocellular carcinoma .
Figure 2: Divergent derivatization strategies utilizing the C4-amine.
Common Derivatization Workflows
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Amide Coupling : Reaction with carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) in the presence of DIPEA yields stable amide linkages. The electron-rich nature of the imidazole ensures rapid coupling kinetics.
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Urea Formation : Treatment with substituted isocyanates in anhydrous dichloromethane rapidly yields asymmetric ureas, which are excellent hydrogen-bond donor/acceptor arrays for kinase allosteric pockets.
Analytical Characterization
For stringent quality control, the isolated dihydrochloride salt must be characterized using standard spectroscopic techniques. Expected data profiles include:
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¹H NMR (400 MHz, DMSO-d₆) :
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δ ~9.50 – 10.50 (br s, 3H, -NH₃⁺, exchangeable with D₂O)
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δ ~8.60 (s, 1H, Imidazole H-2, shifted downfield due to protonation)
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δ ~7.65 (s, 1H, Imidazole H-5)
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δ 7.45 – 7.30 (m, 5H, Phenyl protons)
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δ 5.35 (s, 2H, Benzyl -CH₂-)
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¹³C NMR (100 MHz, DMSO-d₆) :
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δ ~135.0 (C-ipso, Phenyl), 134.5 (C-2, Imidazole), 129.2 (C-meta), 128.6 (C-para), 128.1 (C-ortho), 126.5 (C-4, Imidazole), 115.2 (C-5, Imidazole), 51.4 (Benzyl -CH₂-).
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High-Resolution Mass Spectrometry (ESI-TOF) :
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Calculated for C₁₀H₁₂N₃⁺ [M+H]⁺: 174.1031; Found: 174.1028.
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